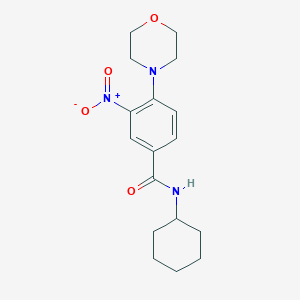
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide
Overview
Description
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional serine/threonine protein kinase that plays a crucial role in regulating various cellular processes, including synaptic plasticity, learning, memory, and cardiovascular function.
Mechanism of Action
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide inhibits CaMKII activity by binding to the calmodulin-binding domain of the kinase. This prevents the binding of calmodulin, a calcium-binding protein that activates CaMKII. The inhibition of CaMKII activity by N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to lead to a decrease in the phosphorylation of downstream targets of the kinase, including the AMPA receptor and the transcription factor CREB.
Biochemical and physiological effects:
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a cellular process that is thought to underlie learning and memory. N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to inhibit the phosphorylation of the AMPA receptor, a key player in the induction of LTP. In addition, N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to inhibit the hypertrophy of cardiac myocytes, a process that is thought to contribute to heart failure.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide in lab experiments is its high selectivity for CaMKII. This allows researchers to specifically investigate the role of CaMKII in various cellular processes without affecting the activity of other protein kinases. However, one limitation of using N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide is its relatively low potency compared to other CaMKII inhibitors. This requires the use of higher concentrations of N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide, which can lead to off-target effects.
Future Directions
There are several future directions for research on N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide. One area of interest is the role of CaMKII in neurodegenerative diseases such as Alzheimer’s disease. It has been suggested that the dysregulation of CaMKII activity may contribute to the pathogenesis of Alzheimer’s disease, and N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide may be a useful tool for investigating this hypothesis. Another area of interest is the development of more potent and selective CaMKII inhibitors. This would allow researchers to investigate the role of CaMKII in greater detail and with fewer off-target effects. Finally, the use of N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide in in vivo experiments, particularly in animal models of disease, may provide valuable insights into the role of CaMKII in disease pathogenesis.
Scientific Research Applications
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been widely used as a research tool to investigate the role of CaMKII in various cellular processes. It has been shown to inhibit CaMKII activity in a dose-dependent manner, without affecting the activity of other protein kinases. N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been used to study the role of CaMKII in synaptic plasticity, learning, and memory. It has also been used to investigate the role of CaMKII in cardiovascular function, including the regulation of cardiac contractility and hypertrophy.
properties
IUPAC Name |
N-cyclohexyl-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-17(18-14-4-2-1-3-5-14)13-6-7-15(16(12-13)20(22)23)19-8-10-24-11-9-19/h6-7,12,14H,1-5,8-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPUXGDJQRCOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-4-morpholin-4-yl-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-{4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}-3-methylbutyl)-2-chlorobenzamide](/img/structure/B4140644.png)

![N-{[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140655.png)
![4-[3-bromo-4-(cyanomethoxy)-5-methoxyphenyl]-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4140670.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine](/img/structure/B4140673.png)
![ethyl 4-(2-bromo-5-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4140681.png)
![methyl 6-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]pyridine-2-carboxylate](/img/structure/B4140692.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4140701.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4140709.png)
![3-(2-chlorobenzyl)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4140712.png)

![ethyl 4-(3-ethoxy-5-iodo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4140729.png)

